Cefmatilen hydrochloride hydrate
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Overview
Description
Cefmatilen hydrochloride hydrate is an orally-active cephalosporin antibiotic developed by Shionogi & Co., Ltd. It is known for its high activity against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae . The compound is a small molecule drug that functions as a bacterial penicillin-binding protein (PBP) inhibitor .
Preparation Methods
The synthesis of cefmatilen hydrochloride hydrate involves several steps:
Protection of the Amino Group: The amino group of 2-(2-aminothiazol-4-yl)-2(Z)-(hydroxyimino)acetic acid ethyl ester is protected using di-tert-butyl dicarbonate, dimethylaminopyridine, and NaOH to form 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(hydroxyimino)acetic acid.
Formation of Triphenylmethoxyimino Derivative: This intermediate is then treated with triphenylmethyl chloride and K2CO3 in DMF to yield 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(triphenylmethoxyimino)acetic acid.
Condensation with Cephem Derivative: The triphenylmethoxyimino derivative is condensed with 7beta-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester using phenylphosphoryl dichloride and N-methylmorpholine to form the 7beta-acetamido derivative.
Final Condensation and Deprotection: The 7beta-acetamido derivative is further condensed with 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole using NaOMe in THF/DMF/methanol to yield the fully protected compound, which is then deprotected using AlCl3 in anisole.
Chemical Reactions Analysis
Cefmatilen hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the thiazole and triazole rings.
Condensation Reactions: The synthesis involves multiple condensation reactions, such as the formation of the 7beta-acetamido derivative.
Deprotection Reactions: The final steps of the synthesis involve deprotection reactions to yield the active compound.
Common reagents used in these reactions include di-tert-butyl dicarbonate, triphenylmethyl chloride, phenylphosphoryl dichloride, and AlCl3 . The major products formed from these reactions are intermediates leading to the final this compound compound .
Scientific Research Applications
Cefmatilen hydrochloride hydrate has been extensively studied for its applications in various fields:
Mechanism of Action
Cefmatilen hydrochloride hydrate exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to other beta-lactam antibiotics, but this compound has shown high activity against a broad spectrum of bacteria .
Comparison with Similar Compounds
Cefmatilen hydrochloride hydrate is unique among cephalosporin antibiotics due to its high activity against both Gram-positive and Gram-negative bacteria . Similar compounds include:
Cefepime: Another cephalosporin antibiotic with a broad spectrum of activity.
Ceftriaxone: Known for its effectiveness against a wide range of bacterial infections.
Cefuroxime: Used to treat various bacterial infections, including respiratory and urinary tract infections.
This compound stands out due to its specific activity against Streptococcus pyogenes and Neisseria gonorrhoeae, making it a valuable addition to the cephalosporin class of antibiotics .
Properties
CAS No. |
154776-45-1 |
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Molecular Formula |
C15H17ClN8O6S4 |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |
InChI Key |
LBWIJMWZWJRRMO-AWXOXGPMSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Origin of Product |
United States |
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